molecular formula C14H9Cl2FO B3088014 2-(2,4-Dichlorophenyl)-1-(3-fluorophenyl)ethanone CAS No. 1179892-14-8

2-(2,4-Dichlorophenyl)-1-(3-fluorophenyl)ethanone

Cat. No.: B3088014
CAS No.: 1179892-14-8
M. Wt: 283.1
InChI Key: UCNZJYMRPWXDDV-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1-(3-fluorophenyl)ethanone is an organic compound with the molecular formula C 14 H 9 Cl 2 FO and a molecular weight of 283.13 g/mol . Its CAS registry number is 1179892-14-8 . This compound is a solid ketone presented as a powder and should be stored at room temperature . As a building block in organic chemistry, its dichlorophenyl and fluorophenyl substituents make it a potential intermediate for the synthesis of more complex molecules, particularly in pharmaceutical research where such structures are commonly investigated . Related chemical analogs have been documented as key intermediates in the biosynthesis of chiral alcohols for active pharmaceutical ingredients, highlighting the value of this structural family in medicinal chemistry . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1-(3-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO/c15-11-5-4-9(13(16)8-11)7-14(18)10-2-1-3-12(17)6-10/h1-6,8H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNZJYMRPWXDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1-(3-fluorophenyl)ethanone typically involves the reaction of 2,4-dichlorobenzaldehyde with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1-(3-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1-(3-fluorophenyl)ethanone is an organic compound with a dichlorophenyl group and a fluorophenyl group attached to an ethanone backbone. It has potential applications in pharmaceuticals and agrochemicals due to its halogen substituents, which can influence its chemical reactivity and biological activity.

Potential Applications

  • Antimicrobial Properties: Preliminary studies suggest that this compound exhibits potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory and Anti-cancer Activities: Compounds with similar structures have demonstrated anti-inflammatory and anti-cancer activities, suggesting that this compound may also possess therapeutic potential in these areas.
  • Inhibition of Enzymes/Receptors: Studies have indicated that compounds with similar structures can inhibit specific enzymes or receptors involved in disease pathways.

Structural Comparison

Several compounds share structural similarities with this compound.

Compound NameStructure FeaturesBiological Activity
2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanoneSimilar dichlorinated structureAntimicrobial properties
2-(2,6-Dichlorophenyl)-1-(4-fluorophenyl)ethanoneDifferent dichloro substitutionAnti-inflammatory effects
2-(4-Bromophenyl)-1-(3-fluorophenyl)ethanoneBromine instead of chlorinePotential anticancer activity

These comparisons highlight the importance of specific halogen substitutions for reactivity and biological activity.

Other compounds with similar applications

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(3-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of diarylketones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Applications References
2-(2,4-Dichlorophenyl)-1-(3-fluorophenyl)ethanone R1 = 2,4-Cl₂; R2 = 3-F ~265.06 (calculated) Hypothesized antifungal activity N/A
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone R1 = 2,4-Cl₂; R2 = imidazole 253.11 Antifungal (e.g., sertaconazole)
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone R1 = 2,4-Cl₂; R2 = triazole 254.09 CYP51-binding metabolite of itraconazole
2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone R1 = 4-Cl; R2 = 3-F 248.68 Intermediate in agrochemical synthesis
Pyriphenox (CAS#88283-41-4) R1 = 2,4-Cl₂; R2 = pyridinyl 326.20 Agricultural fungicide

Key Observations :

  • Antifungal Activity : Imidazole/triazole-substituted derivatives (e.g., sertaconazole, oxiconazole) exhibit potent antifungal activity due to azole-mediated inhibition of ergosterol biosynthesis . The target compound lacks an azole group, which may reduce antifungal efficacy but could offer reduced toxicity.
  • Lipophilicity : Chlorine and fluorine substituents increase logP values, enhancing membrane permeability. The 2,4-dichlorophenyl group is optimal for fungal CYP51 binding .
  • Metabolic Stability: Fluorine at the 3-position may slow oxidative metabolism compared to non-fluorinated analogs .
Physicochemical Properties
  • Molecular Weight: The target compound (~265.06 g/mol) is heavier than simpler analogs like 1-(2,4-dichlorophenyl)ethanone (189.04 g/mol) due to the fluorophenyl group .
  • Melting Point: Chlorinated analogs (e.g., 1-(2,4-dichlorophenyl)-2-hydroxyethanone) typically exhibit high melting points (~192°C), suggesting crystallinity .
  • Solubility : Low aqueous solubility is common due to aromatic chlorination; solubility may improve with polar oxime or nitrate modifications (e.g., oxiconazole nitrate) .

Biological Activity

2-(2,4-Dichlorophenyl)-1-(3-fluorophenyl)ethanone is an organic compound recognized for its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. The compound's structure, featuring a dichlorophenyl group and a fluorophenyl group attached to an ethanone backbone, enhances its reactivity and potential therapeutic applications.

  • Molecular Formula : C14H11Cl2F
  • CAS Number : 1179892-14-8
  • SMILES Notation : Cc1ccc(Cl)cc1ClC(=O)c1cccc(F)c1

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, indicating potential for therapeutic use in inflammatory diseases.
  • Anticancer Activity : Compounds with structural similarities have shown promise in inhibiting cancer cell proliferation, warranting further investigation into this compound's potential in oncology .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets. It may inhibit certain enzymes or receptors implicated in disease pathways. Further studies are required to elucidate these mechanisms and the compound's binding affinities to various biological targets .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

Compound NameStructure FeaturesBiological Activity
2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanoneSimilar dichlorinated structureAntimicrobial properties
2-(2,6-Dichlorophenyl)-1-(4-fluorophenyl)ethanoneDifferent dichloro substitutionAnti-inflammatory effects
2-(4-Bromophenyl)-1-(3-fluorophenyl)ethanoneBromine instead of chlorinePotential anticancer activity

This comparison highlights the unique aspects of this compound due to its specific halogen substitutions.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Antimicrobial Activity Study :
    • A study reported that derivatives of this compound exhibited significant antimicrobial activity against Candida albicans, comparable to fluconazole .
    • Minimum Inhibitory Concentrations (MICs) were determined, showing promising results that warrant further exploration.
  • Anti-inflammatory Potential :
    • Research has indicated that similar compounds can modulate inflammatory pathways, suggesting that this compound may also have therapeutic applications in treating inflammatory diseases.
  • Anticancer Activity :
    • Investigations into the anticancer properties of structurally similar compounds have shown inhibition of cancer cell growth in vitro. The potential for this compound to act as an anticancer agent is supported by these findings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenyl)-1-(3-fluorophenyl)ethanone, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Friedel-Crafts Acylation : Use 3-fluorobenzene and 2,4-dichlorophenyl acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor temperature (0–5°C for initiation, then room temperature) to minimize side reactions like polyacylation .
  • Chlorination of Precursors : Start with 1-(3-fluorophenyl)ethanone and employ chlorinating agents (e.g., SOCl₂ or PCl₅) at 80–100°C. Use inert solvents (e.g., dichloromethane) to control exothermicity and reduce decomposition .
    • Critical Parameters :
  • Purity (>95%) requires post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Yield optimization depends on stoichiometric ratios (e.g., 1:1.2 for acyl chloride to aromatic substrate) .

Q. How can the structural identity and purity of this compound be validated experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl; δ 6.8–7.3 ppm for fluorophenyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 302.97 (calculated for C₁₄H₈Cl₂FO) .
  • X-ray Crystallography : For unambiguous confirmation of stereoelectronic effects, particularly halogen and fluorine interactions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dichlorophenyl and fluorophenyl groups in cross-coupling reactions?

  • Electronic Effects :

  • The electron-withdrawing 2,4-dichlorophenyl group activates the ketone toward nucleophilic attack (e.g., Grignard reagents), while the 3-fluorophenyl moiety directs electrophilic substitution to the para position due to fluorine’s −I/+M effects .
  • Steric Considerations : Ortho-substituted chlorines hinder planarization, reducing reaction rates in SNAr (nucleophilic aromatic substitution) by ~30% compared to mono-chlorinated analogs .
    • Case Study : In Suzuki-Miyaura coupling, Pd(PPh₃)₄ catalyzes cross-coupling with aryl boronic acids at 80°C, achieving ~70% yield when dichlorophenyl acts as the electrophilic partner .

Q. How do computational studies (e.g., DFT) predict the compound’s binding affinity in enzyme inhibition assays?

  • Methods :

  • Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
  • Molecular docking (AutoDock Vina) against target enzymes (e.g., cytochrome P450) reveals binding energies (−8.2 to −9.5 kcal/mol), with halogen bonds (C–Cl···O) stabilizing ligand-receptor complexes .
    • Validation : Correlate computational predictions with experimental IC₅₀ values from kinetic assays (e.g., fluorometric assays for CYP3A4 inhibition) .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated aromatic ketones?

  • Common Discrepancies :

  • Variable ¹⁹F NMR shifts (±0.5 ppm) due to solvent polarity (CDCl₃ vs. DMSO-d₆) .
  • MS fragmentation patterns differing by ionization mode (ESI+ vs. EI) .
    • Resolution Protocol :
  • Standardize solvent systems and internal references (e.g., CFCl₃ for ¹⁹F NMR).
  • Cross-validate spectral data with structurally analogous compounds (e.g., 1-(2,3-difluorophenyl)ethanone) .

Safety and Compliance

  • Handling Guidelines : Use PPE (nitrile gloves, safety goggles) due to potential skin/eye irritation. Avoid inhalation of fine powders .
  • Waste Disposal : Halogenated waste must be segregated and treated via incineration (≥1200°C) to prevent dioxin formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,4-Dichlorophenyl)-1-(3-fluorophenyl)ethanone
Reactant of Route 2
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2-(2,4-Dichlorophenyl)-1-(3-fluorophenyl)ethanone

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